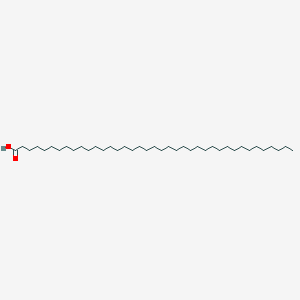

Nonatriacontanoic acid

Description

Contextualizing Very Long-Chain Saturated Fatty Acids (VLSFAs)

Very long-chain saturated fatty acids are a class of fatty acids that are characterized by having 20 or more carbon atoms in their aliphatic tail. mdpi.com In nature, the biosynthesis of fatty acids typically results in an even number of carbon atoms; however, fatty acids with an odd number of carbons, like nonatriacontanoic acid, can be found in small quantities in some animal tissues and are more common in microorganisms. rsc.org

VLSFAs are key components of various lipids, including sphingolipids, which are integral to the structure and function of cell membranes. aocs.org The synthesis of VLSFAs occurs in the endoplasmic reticulum through the action of a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). metabolomicsworkbench.org

Significance of this compound in Lipidomics and Biological Systems

Direct research specifically detailing the biological roles and lipidomic significance of this compound is limited. However, its classification as a VLSFA places it within a group of lipids that have garnered increasing attention for their diverse biological functions. Lipidomics, the large-scale study of lipids in biological systems, has been instrumental in elucidating the roles of VLSFAs. frontiersin.org Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for the identification and quantification of fatty acids, including VLSFAs, in complex biological samples. nih.govnih.gov

While specific findings on this compound are scarce, the broader class of VLSFAs has been associated with several important biological processes. They are integral components of ceramides (B1148491) and other sphingolipids, which are involved in cellular processes like apoptosis. metabolomicsworkbench.org Furthermore, research has indicated that circulating levels of some VLSFAs are associated with a lower risk of certain cardiovascular diseases. metabolomicsworkbench.org For instance, higher levels of arachidic acid (20:0), behenic acid (22:0), and lignoceric acid (24:0) have been linked to a reduced incidence of heart failure. metabolomicsworkbench.org

It is important to note that these findings relate to VLSFAs as a general class, and the specific contribution and biological significance of this compound remain an area for future investigation.

Properties

IUPAC Name |

nonatriacontanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H78O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39(40)41/h2-38H2,1H3,(H,40,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDUXWTQRQALDFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H78O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558949 | |

| Record name | Nonatriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121730-32-3 | |

| Record name | Nonatriacontanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121730-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonatriacontanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of Nonatriacontanoic Acid

Natural Sources and Biological Origin

The primary documented source of nonatriacontanoic acid is the plant kingdom, where it plays a role in the formation of surface cuticles. While bacteria are known to produce a wide array of fatty acids, the specific synthesis of this compound by microorganisms is not as clearly established.

Plant-Derived this compound

In plants, this compound is synthesized as a component of cuticular wax, which forms a protective barrier on the epidermis of aerial plant parts. researchgate.net

Specific phytochemical investigations have successfully isolated and identified this compound from certain plant species. A notable example is Morus macroura, commonly known as the king white mulberry, which belongs to the Moraceae family. vrachi.namenih.gov

In a detailed analysis of the dichloromethane (B109758) fractions from the leaves and stem branches of Morus macroura, this compound was isolated as a white crystalline solid. vrachi.name Its identification was confirmed through UPLC-ESI-MS/MS analysis, which detected a molecular ion peak corresponding to its mass. vrachi.namenih.gov This was the first time this compound was reported in the Moraceae family. vrachi.name

| Plant Species | Family | Plant Part Analyzed | Extraction Method | Analytical Technique | Reference |

|---|---|---|---|---|---|

| Morus macroura (King White Mulberry) | Moraceae | Leaves and Stem Branches | Dichloromethane (DCM) fraction of 80% aqueous ethanol (B145695) extract | UPLC-ESI-MS/MS, Column Chromatography | vrachi.namenih.gov |

Identification in Plant Cuticular Waxes

Microbial Production and Metabolites

The production of fatty acids is a fundamental metabolic process in bacteria, crucial for building cell membranes and, in some cases, for storing energy. nih.gov However, the specific synthesis of very-long-chain fatty acids like this compound is less common and not as thoroughly documented as the production of shorter-chain fatty acids.

Bacteria typically synthesize fatty acids via the Type II fatty acid synthase (FAS) system, where a series of discrete, individual enzymes catalyze the steps of chain elongation. nih.govresearchgate.net This pathway is distinct from the Type I FAS found in mammals. researchgate.net The process begins with precursors like acetyl-CoA and involves cyclic elongation steps, adding two carbons per cycle. researchgate.net While this system is highly conserved, the chain length of the final fatty acid products can vary significantly among different bacterial species. nih.gov

Very-long-chain fatty acids (VLCFAs) are known to be important components in various organisms, including bacteria. vrachi.namefrontiersin.org However, the scientific literature does not provide extensive, specific examples of bacterial species that prominently biosynthesize this compound. General discussions on bacterial fatty acid synthesis often focus on chains up to C18 or on specialized products like polyunsaturated or branched-chain fatty acids. nih.govsciepublish.com While the enzymatic machinery for creating VLCFAs exists in the bacterial kingdom, the specific production of a C39 acid appears to be rare or not a focus of current research. vrachi.namefrontiersin.org

Microbial fermentation is a widely utilized biotechnological process for producing a variety of organic compounds, including fatty acids. nih.govgoogle.com These processes can be engineered to yield specific products by using modified microbial strains and controlled fermentation conditions. frontiersin.org For instance, fermentation is used to produce shorter-chain products like butyric acid and propionic acid, as well as more complex molecules for biofuels and specialty chemicals. mdpi.com

Despite the versatility of microbial fermentation, there is a lack of specific documentation identifying this compound as a product. nih.govgoogle.com Research in the microbial production of fatty acids tends to concentrate on compounds with broader industrial applications, such as medium-chain fatty acids for biofuels or polyunsaturated fatty acids for nutritional supplements. frontiersin.org While the theoretical possibility of producing this compound through engineered microbial fermentation exists, it is not a currently reported or common practice based on available scientific and patent literature.

Biosynthesis by Bacterial Species

Occurrence in Animal Biological Matrices (Non-Human)

Very-long-chain fatty acids are integral components of various animal tissues and secretions. While specific quantitative data for this compound remains limited in readily available scientific literature, the presence of VLCFAs, including those with odd-numbered carbon chains, is well-documented in certain animal-derived materials.

Myelin, the lipid-rich sheath that insulates nerve fibers, is characterized by its high content of specialized lipids, particularly sphingolipids, which are crucial for its structure and function. nih.gov Sphingolipids in myelin are known to contain a significant proportion of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. biomolther.org These VLCFAs, including both even and odd-chain varieties, contribute to the stability and integrity of the myelin sheath. nih.gov

The synthesis of odd-chain fatty acids in animal tissues can occur through the α-oxidation of 2-hydroxy fatty acids or by utilizing propionyl-CoA as a primer for fatty acid synthase. molbiolcell.org While research often focuses on more abundant odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), the metabolic pathways exist for the synthesis of longer odd-chain VLCFAs. molbiolcell.orgsruc.ac.uk The incorporation of these fatty acids into sphingolipids is catalyzed by ceramide synthases. biomolther.org Although direct mass spectrometric evidence for this compound within myelin sphingolipids is not extensively reported, the established presence of a diverse range of VLCFAs in these structures suggests that it may be present in minute quantities.

Table 1: General Fatty Acid Composition of Myelin Lipids

| Lipid Class | Predominant Fatty Acid Types | Relevance to this compound |

|---|---|---|

| Sphingomyelin | Saturated and monounsaturated VLCFAs (e.g., C24:0, C24:1) | As a VLCFA, this compound could potentially be incorporated, though likely at very low levels compared to the more common even-chain VLCFAs. |

| Cerebrosides | Primarily VLCFAs, including hydroxylated forms | The machinery for incorporating VLCFAs is present, making the inclusion of trace amounts of C39:0 possible. |

| Phospholipids (B1166683) | Long-chain fatty acids (e.g., C16:0, C18:1) | Generally contain shorter chain fatty acids than sphingolipids. |

This table provides a generalized overview. The precise fatty acid composition can vary depending on the animal species and specific region of the nervous system.

Beeswax, a complex mixture produced by honeybees of the genus Apis, is another biological matrix where very-long-chain fatty acids are found. mdpi.com The composition of beeswax includes hydrocarbons, esters, and free fatty acids. mdpi.com The free fatty acid fraction of beeswax from Apis mellifera is known to contain saturated fatty acids with chain lengths ranging from C14 to C36. agricultforest.ac.me

Gas chromatography-mass spectrometry (GC-MS) is a common technique used to analyze the chemical composition of beeswax. jfda-online.com While many studies focus on the more abundant fatty acids, the analytical range of these methods is capable of detecting very-long-chain fatty acids. jfda-online.com Reports on the composition of beeswax from Apis mellifera indicate the presence of free fatty acids up to 36 carbon atoms. agricultforest.ac.me The presence of this compound (C39:0) in beeswax is plausible, although it would likely be a minor component.

Table 2: General Composition of Free Fatty Acids in Apis mellifera Beeswax

| Fatty Acid Chain Length | General Abundance |

|---|---|

| C16 - C24 | Commonly detected |

| C24 - C32 | Typically the most abundant range of free fatty acids. fao.org |

| > C32 | Present in lower concentrations |

This table represents a general composition, and the exact distribution of fatty acids can be influenced by factors such as bee subspecies, geographical location, and floral sources.

Incorporation into Specialized Lipids (e.g., Myelin, Sphingolipids)

Factors Influencing Natural Abundance and Distribution

The natural abundance and distribution of fatty acids, including very-long-chain and odd-chain fatty acids, in animal biological matrices are influenced by a combination of intrinsic and extrinsic factors.

For odd-chain fatty acids in ruminant animals, such as cows, the primary source is the microbial population within the rumen. sruc.ac.ukresearchgate.net These microorganisms synthesize odd-chain fatty acids, primarily C15:0 and C17:0, which are then absorbed by the animal and can be incorporated into tissues and milk. sruc.ac.ukresearchgate.net The composition of the animal's diet, particularly the ratio of forage to concentrate, significantly impacts the rumen microbial ecosystem and, consequently, the production of these fatty acids. nih.govmdpi.com Diets rich in forage tend to increase the proportion of certain odd and branched-chain fatty acids in milk fat. sruc.ac.uk

De novo synthesis in animal tissues also contributes to the odd-chain fatty acid pool, with propionate (B1217596) serving as a key precursor. sruc.ac.uk Genetic factors, such as the breed of the animal, can also influence the fatty acid profile of their tissues and milk. scielo.org.za For instance, some cattle breeds are known to have higher levels of certain odd-chain fatty acids due to differences in their rumen microbial composition. researchgate.net Furthermore, the stage of lactation and the energy balance of the animal can affect the fatty acid profile of milk. mdpi.comscielo.org.za

While these factors are well-documented for shorter-chain odd fatty acids, their specific influence on the abundance of this compound is not well-defined in existing research. However, it can be extrapolated that dietary composition and the metabolic state of the animal would likely play a role in the synthesis and incorporation of this rare very-long-chain fatty acid.

Biosynthesis and Metabolic Pathways of Nonatriacontanoic Acid

De Novo Fatty Acid Synthesis Pathways for Very Long-Chain Fatty Acids

The biosynthesis of very-long-chain fatty acids (VLCFAs), including nonatriacontanoic acid, is not a standalone process but rather an extension of de novo fatty acid synthesis. This foundational pathway creates shorter-chain fatty acids, typically up to 16 or 18 carbons long, which then serve as the initial substrates for further elongation.

The journey of fatty acid synthesis begins with simple, high-energy two- and three-carbon precursor molecules: acetyl-coenzyme A (acetyl-CoA) and malonyl-coenzyme A (malonyl-CoA).

Acetyl-CoA: This two-carbon molecule is the fundamental building block for fatty acid synthesis. lumenlearning.comlibretexts.org Most acetyl-CoA destined for lipogenesis is derived from the metabolism of carbohydrates through the glycolytic pathway. wikipedia.org It is primarily generated within the mitochondrial matrix from the oxidation of pyruvate (B1213749). pharmaguideline.com However, since fatty acid synthesis occurs in the cytosol, acetyl-CoA must be transported out of the mitochondria. This is achieved indirectly; acetyl-CoA condenses with oxaloacetate to form citrate (B86180), which is then transported across the mitochondrial membrane into the cytosol. wikipedia.org In the cytosol, the enzyme ATP citrate lyase cleaves citrate, releasing acetyl-CoA and oxaloacetate, thus making it available for fatty acid synthesis. wikipedia.org

Malonyl-CoA: While acetyl-CoA provides the initial two carbons of the fatty acid chain, all subsequent two-carbon additions come from malonyl-CoA. nih.gov Malonyl-CoA is a three-carbon molecule synthesized in the first committed and rate-limiting step of fatty acid synthesis. libretexts.orgwikipedia.org This reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC), which adds a carboxyl group to acetyl-CoA in an ATP-dependent reaction that requires biotin (B1667282) as a cofactor. libretexts.orgwikipedia.orgpharmaguideline.com The formation of malonyl-CoA is a critical regulatory point in lipogenesis. nih.gov

The construction of a fatty acid chain from these precursors is carried out by sophisticated enzyme systems. The initial synthesis of a saturated fatty acid like palmitate (C16) is performed by the Fatty Acid Synthase (FAS) complex. Further elongation to produce VLCFAs like this compound is then handled by separate Fatty Acid Elongase (FAE) systems.

The Fatty Acid Synthase (FAS) is a multi-enzyme complex that catalyzes the synthesis of long-chain fatty acids, typically producing palmitate (a 16-carbon saturated fatty acid). slideshare.netcsun.eduresearchgate.net In animals, FAS is a large homodimer where each monomer contains all seven required catalytic domains. pnas.org The growing fatty acid chain is attached to an Acyl Carrier Protein (ACP), a domain within the FAS complex that holds the intermediates as they are passed between the different catalytic sites. libretexts.orgcsun.edu FAS uses acetyl-CoA as the initial primer and malonyl-CoA for all subsequent two-carbon additions in a cyclical process. nih.govpnas.org The products of FAS, primarily palmitate and to a lesser extent stearate (B1226849) (C18), can then be released and serve as substrates for further elongation. pnas.org

Once fatty acids of 16 or 18 carbons are synthesized by FAS, they can be further elongated to form VLCFAs in the endoplasmic reticulum. nih.govresearchgate.net This process is carried out by a different set of enzymes collectively known as the Fatty Acid Elongase (FAE) system. nih.govplos.org Unlike the soluble FAS complex, FAE systems are membrane-bound. nih.govaocs.org These systems take long-chain acyl-CoAs (like palmitoyl-CoA) and extend them by adding two-carbon units from malonyl-CoA. nih.govdiva-portal.org

The FAE system consists of four core enzymes that perform a cycle of reactions analogous to the FAS system. nih.govfrontiersin.org A key component of the FAE complex is the condensing enzyme, β-ketoacyl-CoA synthase (KCS). nih.gov The KCS enzyme is believed to be the rate-limiting step in VLCFA synthesis and, crucially, it determines the chain-length specificity of the fatty acids produced. frontiersin.orgnih.gov The existence of multiple KCS genes with different substrate specificities allows for the production of a wide variety of VLCFAs. frontiersin.org The other three enzymes in the complex are generally considered to have broad substrate specificities. frontiersin.orgnih.gov To synthesize an odd-chain fatty acid like this compound (C39), the process would likely initiate from a propionyl-CoA primer instead of acetyl-CoA, followed by numerous elongation cycles.

Both FAS and FAE systems build fatty acid chains through a repeating four-step cycle that adds two carbons per turn. The reactions are:

Condensation: The cycle begins with the condensation of an acyl-CoA (or acyl-ACP) substrate with malonyl-CoA. nih.govdtic.mil This reaction is catalyzed by a condensing enzyme (like KCS in the FAE system). frontiersin.org The acetyl group from the primer (or the growing acyl chain) is combined with two carbons from malonyl-CoA, releasing a molecule of CO₂. libretexts.orgnih.gov This decarboxylation provides the thermodynamic driving force for the reaction, resulting in a β-ketoacyl intermediate that is two carbons longer than the starting acyl chain. libretexts.orgnih.gov

Reduction: The β-keto group of the intermediate is then reduced to a hydroxyl group by a β-ketoacyl reductase. nih.govdiva-portal.org This reaction uses NADPH as the reducing agent, which donates a hydride. libretexts.orgdiva-portal.org

Dehydration: A molecule of water is removed from the β-hydroxyacyl intermediate to create a double bond between the alpha and beta carbons, forming a trans-enoyl intermediate. libretexts.orgdiva-portal.org This step is catalyzed by a dehydratase. nih.govdiva-portal.org

Reduction: Finally, the double bond of the trans-enoyl intermediate is reduced by a second NADPH-dependent reductase, yielding a saturated acyl chain that is two carbons longer than the original. libretexts.orgnih.govdiva-portal.org

This newly elongated, saturated acyl-CoA can then serve as the substrate for the next round of condensation, repeating the cycle until the desired chain length, such as the 39 carbons of this compound, is achieved. nih.gov

Table 1: Key Enzymatic Reactions in Fatty Acid Elongation

| Step | Reaction | Enzyme Class | Key Substrates | Key Products |

|---|---|---|---|---|

| 1 | Condensation | β-Ketoacyl-CoA Synthase (KCS) | Acyl-CoA, Malonyl-CoA | β-Ketoacyl-CoA, CO₂ |

| 2 | Reduction | β-Ketoacyl-CoA Reductase (KCR) | β-Ketoacyl-CoA, NADPH | β-Hydroxyacyl-CoA |

| 3 | Dehydration | 3-Hydroxyacyl-CoA Dehydratase (HCD) | β-Hydroxyacyl-CoA | trans-2-Enoyl-CoA, H₂O |

| 4 | Reduction | Enoyl-CoA Reductase (ECR) | trans-2-Enoyl-CoA, NADPH | Elongated Acyl-CoA |

The synthesis of fatty acids is compartmentalized within the cell, with different stages occurring in distinct organelles.

Plastids: In plants, de novo fatty acid synthesis, which produces fatty acids up to C18, is exclusively located in plastids (such as chloroplasts). nih.govoup.comfrontiersin.org The plastidic FAS system generates palmitate and oleate, which are then exported to the cytosol for various functions, including serving as precursors for VLCFA synthesis. nih.govfrontiersin.org

Endoplasmic Reticulum (ER): The elongation of long-chain fatty acids to produce VLCFAs (C20 and longer) occurs on the cytosolic face of the endoplasmic reticulum. nih.govnih.govresearchgate.net The membrane-bound FAE enzyme complexes are integrated into the ER membrane, where they access their acyl-CoA substrates from the cytosol. nih.govfrontiersin.orgphytomorphology.com This is the primary site for the synthesis of this compound.

Mitochondria: While the bulk of fatty acid synthesis occurs in the plastids/cytosol and ER, mitochondria also possess a fatty acid synthesis (mtFAS) system. wikipedia.orgnih.govphytomorphology.com This system is distinct from the others and is primarily involved in producing specific fatty acids, such as lipoic acid, which is an essential cofactor for several key mitochondrial enzyme complexes. phytomorphology.comnih.govphytomorphology.com The mitochondrial FAS system uses malonyl-CoA as a substrate to generate these specialized fatty acids. oup.comphytomorphology.com

Table 2: Subcellular Localization of Fatty Acid Synthesis Pathways

| Organelle | Primary Pathway | Key Function | Starting Materials | Main Products |

|---|---|---|---|---|

| Plastids (in plants) | De Novo Synthesis (FAS) | Production of C16-C18 fatty acids | Acetyl-CoA, Malonyl-ACP | Palmitate, Oleate |

| Endoplasmic Reticulum | Fatty Acid Elongation (FAE) | Synthesis of Very-Long-Chain Fatty Acids (VLCFAs) | Long-chain acyl-CoAs, Malonyl-CoA | VLCFAs (e.g., this compound) |

| Mitochondria | Mitochondrial FAS (mtFAS) | Synthesis of specialized fatty acids (e.g., Lipoic acid) | Malonyl-CoA | Octanoic acid (for Lipoic acid) |

Elongation Systems and Enzyme Complexes

Very Long-Chain Fatty Acid Elongase (FAE) Systems

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound is a tightly controlled process, influenced by a variety of factors at the transcriptional, enzymatic, and environmental levels. This regulation ensures that the synthesis of this very-long-chain fatty acid is aligned with the cell's metabolic needs and environmental conditions.

Transcriptional Regulation and Gene Expression (e.g., SREBP1-c)

The synthesis of fatty acids, including very-long-chain fatty acids like this compound, is under the master regulation of a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs). nih.gov Specifically, SREBP-1c is a key player in activating the genes necessary for lipogenesis, the process of converting carbohydrates into fatty acids. nih.govthieme-connect.de

When cellular energy levels are high, often signaled by insulin (B600854), the expression of SREBP-1c is significantly increased. nih.govthieme-connect.de This transcription factor then binds to specific DNA sequences, called sterol regulatory elements (SREs), in the promoter regions of genes that encode for lipogenic enzymes. thieme-connect.de This binding event initiates the transcription of these genes, leading to an increased production of the enzymes required for fatty acid synthesis.

The activation of SREBP-1c itself is a multi-step process. In response to insulin signaling, SREBP-1c is transported from the endoplasmic reticulum to the Golgi apparatus, where it undergoes proteolytic cleavage to release its active, nuclear form (nSREBP-1c). nih.govthieme-connect.de This active form then translocates to the nucleus to carry out its transcriptional regulatory functions. Pathological increases in SREBP-1c activity can lead to conditions such as fatty liver, highlighting the critical importance of its tight regulation. scienceopen.com

| Regulatory Factor | Role in this compound Biosynthesis | Mechanism of Action |

| SREBP-1c | Master transcriptional regulator of lipogenesis. nih.govthieme-connect.de | Upregulates the expression of genes encoding key enzymes in fatty acid synthesis, such as ACC and FAS. thieme-connect.descienceopen.com |

| Insulin | Stimulates SREBP-1c expression and activation. nih.govthieme-connect.de | Promotes the proteolytic processing of SREBP-1c to its active nuclear form. thieme-connect.de |

| LXRα and LXRβ | Regulate the expression of the SREBP-1c gene. scienceopen.com | Act as nuclear receptors that, when activated by oxysterols, can influence SREBP-1c transcription. scienceopen.com |

Enzymatic Control and Allosteric Modulation (e.g., Acetyl-CoA Carboxylase)

The enzymatic control of this compound biosynthesis is centered on key regulatory enzymes, with Acetyl-CoA Carboxylase (ACC) playing a pivotal, rate-limiting role. utah.eduyeastgenome.org ACC catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA, the primary building block for fatty acid elongation. wikipedia.org

The activity of ACC is subject to both allosteric modulation and covalent modification, allowing for rapid adjustments to the rate of fatty acid synthesis in response to the cell's metabolic state. utah.eduuni-regensburg.de

Allosteric Regulation: Citrate, a key intermediate in the citric acid cycle, acts as a potent allosteric activator of ACC. utah.edu High levels of citrate signal an abundance of acetyl-CoA and ATP, indicating that the cell has sufficient energy and can divert excess acetyl-CoA towards fatty acid synthesis. Conversely, long-chain acyl-CoAs, the end products of fatty acid synthesis, act as feedback inhibitors of ACC. uni-regensburg.de This feedback mechanism prevents the overproduction of fatty acids.

Covalent Modification: ACC activity is also regulated by phosphorylation and dephosphorylation. utah.edu The hormone glucagon (B607659), which signals low energy levels, triggers a cAMP-mediated cascade that leads to the phosphorylation and inactivation of ACC. utah.edu In contrast, insulin promotes the dephosphorylation and activation of the enzyme. utah.edu

Once malonyl-CoA is produced, the subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, followed by a series of elongation steps catalyzed by specific elongase enzymes (ELOVLs). biomolther.orgaocs.org While ACC is considered a primary control point, fatty acid synthase also exerts a significant degree of control over the flux of fatty acid synthesis. nih.gov The interplay between these enzymes ensures a coordinated and regulated production of fatty acids of various chain lengths, including the very-long-chain this compound.

| Enzyme | Function | Regulatory Mechanisms |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. wikipedia.org | Activation: Citrate (allosteric), Dephosphorylation (insulin-mediated). utah.eduInhibition: Long-chain acyl-CoAs (feedback), Phosphorylation (glucagon-mediated). utah.eduuni-regensburg.de |

| Fatty Acid Synthase (FAS) | Synthesizes palmitate from acetyl-CoA and malonyl-CoA. aocs.org | Shares control of the fatty acid synthesis pathway with ACC. nih.gov |

| Fatty Acid Elongases (ELOVLs) | Elongate shorter-chain fatty acids to produce very-long-chain fatty acids. biomolther.orgmdpi.com | Substrate specificity and expression levels determine the final chain length of the fatty acid. researchgate.net |

Influence of Environmental Factors and Substrate Availability

The biosynthesis of this compound is not only governed by internal cellular signals but is also responsive to external environmental cues and the availability of necessary substrates. These factors can significantly impact the rate and profile of fatty acid production in various organisms.

The availability of the primary substrate, acetyl-CoA, is fundamental. Acetyl-CoA is derived from carbohydrates through glycolysis and pyruvate dehydrogenase, linking carbohydrate metabolism directly to fatty acid synthesis. nucleos.comnih.gov Therefore, a diet rich in carbohydrates can lead to an increased flux through the fatty acid synthesis pathway. thieme-connect.de

Nutrient availability is another critical factor. For example, nitrogen limitation can alter the biochemical composition of microalgae, affecting lipid accumulation. frontiersin.org In plants, the synthesis of fatty acids is a crucial component of their response to various environmental stresses. longdom.orgfrontiersin.org The production of cuticular waxes, which can contain very-long-chain fatty acids, is an important adaptation to prevent water loss and protect against pathogens.

The intricate interplay of these environmental factors and substrate availability ensures that the production of this compound and other fatty acids is finely tuned to the organism's specific needs and its surrounding environment.

Degradation Pathways and Turnover of this compound

The breakdown of this compound, a very-long-chain fatty acid, is a specialized process that primarily occurs within peroxisomes through beta-oxidation. This catabolic pathway ensures the removal of excess or damaged fatty acids and contributes to cellular energy homeostasis.

Beta-Oxidation Mechanisms in Cellular Compartments (e.g., Peroxisomes)

Due to their considerable length, very-long-chain fatty acids like this compound cannot be directly metabolized by mitochondria. Instead, their initial breakdown occurs in peroxisomes. nih.govaocs.org The fatty acid must first be activated to its acyl-CoA derivative. This activated fatty acid is then transported into the peroxisome.

Inside the peroxisome, the fatty acid undergoes a series of reactions collectively known as beta-oxidation. This process sequentially shortens the fatty acid chain by two carbon atoms in each cycle, producing acetyl-CoA. The key enzymes involved in peroxisomal beta-oxidation are distinct from their mitochondrial counterparts. An important difference is the first enzyme, acyl-CoA oxidase, which transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2). aocs.org This H2O2 is then detoxified to water by the enzyme catalase, which is abundant in peroxisomes. aocs.org

The beta-oxidation cycles continue until the fatty acid chain is shortened to a medium-chain length. These shorter-chain acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO2 and water, generating a significant amount of ATP. mdpi.com Peroxisomes can also handle the degradation of other complex fatty acids, such as branched-chain fatty acids. nih.gov

| Cellular Compartment | Role in this compound Degradation | Key Enzymes/Processes |

| Peroxisome | Initial breakdown of very-long-chain fatty acids. nih.govaocs.org | Acyl-CoA oxidase, Multifunctional protein, Thiolase. nih.govmdpi.com |

| Mitochondria | Complete oxidation of medium-chain fatty acids produced by peroxisomal beta-oxidation. mdpi.com | Carnitine palmitoyltransferase system, Mitochondrial beta-oxidation pathway. aocs.orgnih.gov |

Interplay Between Biosynthesis and Degradation Cycles

The biosynthesis and degradation of fatty acids are reciprocally regulated to maintain cellular lipid homeostasis. frontiersin.orgnih.gov When energy levels are high and there is an abundance of substrates, the biosynthetic pathway is favored, leading to the synthesis and storage of fatty acids. Conversely, during periods of energy demand, the degradation pathway is activated to release energy from stored lipids.

This interplay is orchestrated by key regulatory molecules and hormonal signals. For example, malonyl-CoA, the product of the ACC-catalyzed reaction in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1). wikipedia.org CPT1 is the enzyme responsible for transporting long-chain fatty acids into the mitochondria for beta-oxidation. By inhibiting CPT1, malonyl-CoA ensures that newly synthesized fatty acids are not immediately broken down.

Furthermore, the transcriptional regulators that control fatty acid synthesis, such as SREBP-1c, are often regulated in an opposing manner to those that control fatty acid oxidation. For instance, while insulin promotes SREBP-1c activity and lipogenesis, glucagon stimulates fatty acid oxidation. thieme-connect.de This coordinated regulation ensures that the cell can efficiently switch between anabolic and catabolic states in response to its metabolic needs. The balance between the synthesis and degradation of very-long-chain fatty acids like this compound is crucial for maintaining cellular function and preventing the accumulation of potentially toxic lipid species. frontiersin.org

Analytical Methodologies for Nonatriacontanoic Acid Research

Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and critical step in the analysis of nonatriacontanoic acid from biological sources such as plasma, tissues, or cells is its efficient extraction from the sample matrix. slideshare.net The goal is to isolate the analyte from interfering substances and concentrate it for detection. slideshare.net Since fatty acids in biological systems exist in both free form and as esters in complex lipids (e.g., triglycerides, phospholipids), a hydrolysis step, often saponification, is typically required to analyze the total fatty acid content. nih.govnih.gov

Commonly used extraction protocols include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). jfda-online.comspectroscopyonline.com The Folch and Bligh and Dyer methods are well-established LLE procedures that use a chloroform/methanol (B129727)/water solvent system to separate lipids from other cellular components. jfda-online.com For the analysis of total fatty acids, samples are first subjected to hydrolysis, often using methanolic potassium hydroxide (B78521) (KOH), followed by extraction with an organic solvent like hexane. jfda-online.comnih.gov

Sample preparation may also involve derivatization, a chemical modification to enhance the analytical properties of the target compound. nih.gov For instance, derivatization can improve ionization efficiency for mass spectrometry analysis. nih.gov Phenylenediamine-based derivatization has been used to introduce ionizable groups to carboxylic acids, improving their detection sensitivity in LC-MS analyses. nih.gov

Table 1: Overview of Sample Preparation Techniques for VLCFA Analysis

| Technique | Principle | Application Example | Reference(s) |

|---|---|---|---|

| Saponification | Base-catalyzed hydrolysis of ester bonds to release free fatty acids from complex lipids. | Treatment with methanolic KOH to analyze total fatty acid content. | nih.gov, jfda-online.com, nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (e.g., aqueous and organic). | Folch method using chloroform/methanol/water for total lipid extraction. | jfda-online.com |

| Solid-Phase Extraction (SPE) | Separation based on analyte affinity for a solid sorbent material. | Extraction of long-chain fatty acids and oxylipins from liver homogenates using a polymeric sorbent. | spectroscopyonline.com |

| Chemical Derivatization | Chemical modification of the analyte to improve its analytical characteristics (e.g., volatility, ionization). | Phenylenediamine derivatization to enhance LC-MS sensitivity for carboxylic acids. | nih.gov |

Chromatographic Separation Methods

Following extraction, chromatographic techniques are employed to separate this compound from other fatty acids and matrix components. Both gas chromatography (GC) and liquid chromatography (LC) are utilized, each with distinct advantages and requirements.

Gas chromatography is a powerful and widely used technique for fatty acid analysis, prized for its high separation efficiency. nih.gov However, due to the low volatility of VLCFAs like this compound, a derivatization step is mandatory for GC analysis. jfda-online.com The most common approach is the conversion of fatty acids into more volatile fatty acid methyl esters (FAMEs). jfda-online.comnih.gov This is typically achieved using reagents such as boron trifluoride (BF₃) in methanol or methanolic KOH. jfda-online.comnih.gov

The separation of FAMEs is performed on a capillary column. For VLCFAs (C>24), columns with high-temperature stability, such as those with a 5%-(phenyl)-methylpolysiloxane stationary phase, are preferred over more polar columns. csic.es A programmed temperature gradient is used to elute the compounds, with temperatures ramping up to over 300°C to ensure the elution of very-long-chain species. lipidmaps.org While GC coupled with mass spectrometry (GC-MS) provides excellent separation, the high energy of electron impact (EI) ionization can cause extensive fragmentation of VLCFAs, sometimes leading to the loss of the molecular ion, which can complicate identification. nih.govcsic.es

Table 2: Typical Parameters for GC-Based Analysis of VLCFA Methyl Esters

| Parameter | Description | Reference(s) |

|---|---|---|

| Derivatization Reagent | 14% Boron Trifluoride in Methanol (BF₃/MeOH) or Methanolic KOH | jfda-online.com, nih.gov |

| GC Column | Low-polarity fused-silica capillary column (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane) | lipidmaps.org, csic.es |

| Injector Temperature | ~250°C | lipidmaps.org |

| Oven Program | Temperature ramped from ~150°C to >300°C | lipidmaps.org |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | nih.gov |

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), offers a significant advantage for analyzing VLCFAs as it can often be performed without prior derivatization. waters.commdpi.com This simplifies sample preparation, reduces analysis time, and eliminates the risk of artifact formation during the derivatization process. waters.com LC methods are well-suited for the analysis of less volatile compounds like this compound. waters.com

Reversed-phase liquid chromatography (RPLC) is the most common LC approach for fatty acid separation. nih.gov A study detailing a method for fatty acids up to 36 carbons in length used a C8 reversed-phase column with a water-methanol gradient mobile phase. nih.gov The addition of an ion-pairing agent, such as tributylamine, to the mobile phase can improve chromatographic peak shape and retention. nih.gov While LC may sometimes offer lower chromatographic resolution compared to GC, its coupling with high-resolution mass spectrometry provides high sensitivity and selectivity, allowing for the effective quantification of the full range of VLCFAs. nih.govnih.gov

Table 3: Typical Parameters for LC-Based Analysis of this compound

| Parameter | Description | Reference(s) |

|---|---|---|

| LC Column | Reversed-phase C8 or C18 | nih.gov, diva-portal.org |

| Mobile Phase | Gradient elution using water and an organic solvent (e.g., methanol, acetonitrile). | nih.gov, mdpi.com |

| Ion-Pairing Agent | Tributylamine (optional, to improve peak shape). | nih.gov |

| Derivatization | Generally not required. | waters.com, mdpi.com |

Gas Chromatography (GC)-Based Approaches

Mass Spectrometry (MS) for Identification and Quantitation

Mass spectrometry is the definitive technique for the identification and quantification of this compound following chromatographic separation. Its high sensitivity and specificity are indispensable for distinguishing the analyte from a multitude of other molecules in a biological sample.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is a key tool for the unambiguous identification of this compound. nih.gov When coupled with LC and a soft ionization technique like electrospray ionization (ESI), HRMS instruments (e.g., Orbitrap or Time-of-Flight (TOF) analyzers) can determine the mass of the molecular ion with exceptional precision. nih.gov In negative ESI mode, this compound is detected as the deprotonated molecule, [M-H]⁻. The measured accurate mass allows for the confident determination of its elemental formula (C₃₉H₇₈O₂), distinguishing it from other co-eluting compounds. nih.govmdpi.com An LC-HRMS method using an Orbitrap mass spectrometer achieved a resolving power of 100,000, enabling precise quantitation of a wide spectrum of fatty acids, including VLCFAs. nih.gov

Tandem mass spectrometry (MS/MS) is used to confirm the identity of a compound by analyzing its fragmentation pattern. nih.gov In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) are then analyzed, creating a "fingerprint" spectrum that is characteristic of the molecule's structure.

For saturated fatty acids like this compound, CID fragmentation in ESI-based methods can be limited, often showing only a neutral loss of water ([M-H-H₂O]⁻) or other non-specific fragments, which provides limited structural information. chromatographyonline.com However, the fragmentation data is still valuable for confirming the presence of the analyte and for quantitative analysis using methods like multiple reaction monitoring (MRM). nih.govnih.gov More advanced fragmentation techniques, such as electron activated dissociation (EAD), can produce more extensive fragmentation along the entire fatty acid carbon chain, providing richer data for complete structural elucidation. sciex.com

UPLC-ESI-MS/MS Profiling

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a powerful and highly sensitive method for the analysis of fatty acid profiles, including very-long-chain fatty acids like this compound. nih.govnih.gov This technique offers significant advantages over traditional gas chromatography (GC) methods, particularly for VLCFAs, as it does not always require derivatization, features shorter run times, and provides high sensitivity and accuracy. nih.govnih.gov The UPLC system provides excellent chromatographic separation of fatty acids, while ESI allows for soft ionization of the molecules, which are then detected with high specificity and sensitivity by the tandem mass spectrometer. mdpi.comchromatographyonline.com

In a notable study, UPLC-ESI-MS/MS profiling was used to analyze the chemical constituents of dichloromethane (B109758) fractions from the leaves and stems of Morus macroura Miq. rsc.org This analysis successfully identified this compound as one of the metabolites present in the stem fraction. rsc.org The identification was based on its retention time and mass-to-charge ratio (m/z) in the mass spectrometer. rsc.org

Methods based on UPLC-ESI-MS/MS are characterized by their high throughput and precision. nih.govspectroscopyonline.com The "dilute-and-shoot" approach, often following a simple and rapid sample preparation, allows for the analysis to be completed in minutes. nih.gov For quantitative analysis, stable isotope-labeled internal standards are often employed to ensure high accuracy. nih.gov

Table 1: Example Parameters for UPLC-ESI-MS/MS Analysis of Fatty Acids Note: This table represents typical parameters and may not reflect the exact conditions used for the specific identification of this compound in the cited study, as full detailed parameters are not always published.

| Parameter | Setting | Reference |

| Chromatography System | UPLC with a reverse-phase C18 column | mdpi.com |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid | mdpi.com |

| Flow Rate | 0.2 - 0.4 mL/min | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for fatty acids | nih.govjsbms.jp |

| Mass Spectrometer | Tandem Mass Spectrometer (MS/MS) | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) or Single Ion Reaction (SIR) for targeted analysis | chromatographyonline.comspectroscopyonline.com |

| Source Temperature | 150 °C | nih.gov |

| Desolvation Temperature | 500 °C | nih.gov |

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance - NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including fatty acids. aocs.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. aocs.orgmagritek.com

For a saturated fatty acid like this compound (C₃₉H₇₈O₂), the NMR spectra would exhibit characteristic signals corresponding to its distinct functional groups: the terminal methyl (CH₃) group, the long chain of methylene (B1212753) (CH₂) groups, the methylene group alpha (α) to the carboxyl group, the methylene group beta (β) to the carboxyl group, and the carboxyl (COOH) carbon itself. aocs.orgmdpi.com

¹H NMR: The spectrum would show a triplet at approximately 0.88 ppm for the terminal methyl protons. aocs.org A prominent signal, representing the vast majority of the protons, would appear around 1.2-1.4 ppm, corresponding to the long chain of methylene groups. aocs.org The methylene protons at the α-position (C2) would appear as a triplet around 2.35 ppm, while the β-position (C3) protons would be seen as a multiplet around 1.65 ppm. aocs.org The proton of the carboxylic acid group has a much broader and more variable chemical shift, often beyond the standard spectral range shown. aocs.org

¹³C NMR: The spectrum provides a distinct signal for each unique carbon atom. The terminal methyl carbon would resonate at approximately 14 ppm. The carbons of the long methylene chain would produce a dense series of signals around 22-34 ppm. ilps.org The α- and β-methylene carbons would appear at distinct chemical shifts, and the carboxyl carbon would be observed significantly downfield, typically in the range of 175-180 ppm.

Advanced NMR techniques, such as two-dimensional NMR (e.g., HSQC, HMBC), can further confirm the structure by showing correlations between protons and carbons. magritek.com While NMR is powerful for structural analysis, its lower sensitivity compared to mass spectrometry makes it less ideal for detecting trace amounts of fatty acids in complex biological mixtures without prior purification and concentration.

Table 2: Predicted NMR Chemical Shifts for this compound Note: These values are based on typical chemical shifts for long-chain saturated fatty acids.

| Group | Atom | Technique | Predicted Chemical Shift (ppm) | Reference |

| Terminal Methyl | ¹H | ¹H NMR | ~0.88 (triplet) | aocs.org |

| ¹³C | ¹³C NMR | ~14 | ilps.org | |

| Main Methylene Chain | ¹H | ¹H NMR | ~1.2 - 1.4 | aocs.org |

| ¹³C | ¹³C NMR | ~22 - 34 | ilps.org | |

| α-Methylene | ¹H | ¹H NMR | ~2.35 (triplet) | aocs.org |

| ¹³C | ¹³C NMR | ~34 | ||

| β-Methylene | ¹H | ¹H NMR | ~1.65 (multiplet) | aocs.org |

| ¹³C | ¹³C NMR | ~25 | ||

| Carboxyl | ¹³C | ¹³C NMR | ~175 - 180 |

Advancements in Analytical Standards and Data Interpretation (e.g., RefMet Naming Conventions for Lipid Species)

Progress in the analysis of very-long-chain fatty acids is intrinsically linked to advancements in analytical standards and data interpretation protocols. The structural complexity and diversity of lipids pose a significant challenge for their analysis and for comparing data across different laboratories and studies. sciforschenonline.org A major hurdle is the limited commercial availability of high-purity analytical standards for many VLCFAs, including this compound, which are essential for accurate quantification and method validation. sciforschenonline.orgresearchgate.net

To address these challenges, the field is moving towards developing new analytical strategies and creating standardized nomenclature systems. lipidmaps.orgmetabolomicsworkbench.org One of the most significant advancements in data interpretation is the development of reference nomenclatures, such as RefMet, hosted on the Metabolomics Workbench. metabolomicsworkbench.orgmetabolomicsworkbench.org RefMet provides a standardized and curated list of names for metabolites identified in MS and NMR experiments. lipidmaps.orgmetabolomicsworkbench.org This is crucial because many analytical techniques, particularly high-throughput MS methods, identify lipids at a "sum-composition" level rather than as discrete structures with defined stereochemistry or double bond positions. metabolomicsworkbench.org

Using a standardized name prevents ambiguity and ensures that data from different studies can be effectively compared, integrated, and used for meta-analyses. lipidmaps.orglipidmaps.org For this compound, RefMet provides a unique identifier and a standardized notation.

Table 3: RefMet Data for this compound

| Attribute | Value | Reference |

| RefMet ID | RM0153042 | metabolomicsworkbench.org |

| RefMet Name | This compound | metabolomicsworkbench.org |

| Systematic Name | This compound | metabolomicsworkbench.org |

| Sum Composition | FA 39:0 | metabolomicsworkbench.org |

| Exact Mass (neutral) | 578.600180 | metabolomicsworkbench.org |

The "FA 39:0" notation clearly and concisely indicates that the molecule is a fatty acid (FA) with 39 carbon atoms and zero double bonds, a format that is machine-readable and easily interpretable by researchers. metabolomicsworkbench.org The adoption of such naming conventions, supported by databases like LIPID MAPS and RefMet, is a critical step forward in improving the reproducibility and interoperability of lipidomics data. lipidmaps.orgacs.org

Biochemical and Biological Roles of Nonatriacontanoic Acid in Organisms Excluding Human Clinical

Structural Integration and Membrane Biology

The sheer length of the nonatriacontanoic acid hydrocarbon chain dictates its structural roles within biological systems.

Biological membranes are fundamentally composed of a lipid bilayer, and the fatty acid constituents of these lipids are critical determinants of membrane properties. mdpi.com The fluidity of a cell membrane is influenced by several factors, including the length and degree of saturation of the fatty acid tails of its phospholipids (B1166683). wikipedia.orgkhanacademy.orgaklectures.com

Very-long-chain saturated fatty acids (VLCFAs) like this compound, when incorporated into membrane phospholipids, tend to decrease membrane fluidity. The long, straight, saturated hydrocarbon chains can pack together tightly, increasing the strength of intermolecular London dispersion forces. aklectures.com This tight packing results in a more ordered and rigid membrane structure. In contrast, shorter fatty acid chains or the presence of double bonds (unsaturation) introduces kinks, preventing tight packing and thereby increasing membrane fluidity. wikipedia.orgaklectures.com

The incorporation of this compound into cell membranes is not a widespread or abundant phenomenon across all organisms or cell types. However, in specific contexts, its presence could contribute to creating localized regions of reduced fluidity or specialized membrane domains. The properties of membrane lipids, including chain length and saturation, are crucial for the proper functioning of membrane-associated enzymes and transport proteins. nih.gov

| Factor | Effect on Membrane Fluidity | Mechanism |

|---|---|---|

| Increased Fatty Acid Chain Length (e.g., this compound) | Decreases | Longer chains have stronger intermolecular interactions (van der Waals forces), leading to tighter packing and a more ordered, rigid membrane. aklectures.com |

| Increased Saturation (fewer double bonds) | Decreases | Saturated fatty acid chains are straight, allowing for dense packing. wikipedia.org |

| Increased Unsaturation (more double bonds) | Increases | Double bonds create kinks in the fatty acid tails, preventing tight packing and increasing the space between lipids. wikipedia.org |

| Increased Temperature | Increases | Lipids acquire more thermal energy and move more randomly, disrupting the ordered structure. wikipedia.org |

| Presence of Cholesterol | Acts as a fluidity buffer; decreases fluidity at high temperatures and increases it at low temperatures. | Cholesterol molecules fit into the gaps between phospholipids, restricting excessive movement at high temperatures and preventing tight packing at low temperatures. uvigo.es |

While direct evidence for the widespread incorporation of this compound into sphingolipids and myelin is limited, the known composition of these structures suggests a potential role for VLCFAs.

Sphingolipids: These are a class of lipids characterized by a sphingoid base backbone. wikipedia.org They are integral components of cell membranes and are particularly enriched in lipid rafts, which are specialized microdomains involved in cell signaling. wikipedia.org Sphingolipids often contain very-long-chain fatty acids, which are crucial for the formation and stability of these rafts. skinident.world The synthesis of sphingolipids involves the acylation of a sphingoid base with a fatty acid, a process catalyzed by ceramide synthases. mhmedical.com The presence of VLCFAs in sphingolipids contributes to the thickness and stability of the membrane domains in which they reside. skinident.world

Myelin: The myelin sheath, a specialized membrane that insulates nerve axons, is exceptionally rich in lipids, accounting for about 70-85% of its dry weight. nih.govresearchgate.net This high lipid content includes a significant proportion of very-long-chain fatty acids. nih.gov The tight packing of these long, saturated fatty acid chains is thought to contribute to the stability and low permeability of the myelin sheath, which are essential for its insulating function. nih.gov While specific data on this compound in myelin is scarce, the general importance of VLCFAs in myelin structure is well-established. nih.gov

The primary and most well-documented role of this compound and other VLCFAs in plants is as a component of cuticular waxes. uni-goettingen.de The plant cuticle is a protective layer covering the aerial surfaces of plants, acting as a barrier against various environmental stresses. researchgate.net

Cuticular wax is a complex mixture of hydrophobic compounds, primarily composed of very-long-chain fatty acids and their derivatives, such as alkanes, alcohols, aldehydes, and esters. nih.govmdpi.com These waxes are synthesized in the epidermal cells from VLCFA precursors. uni-goettingen.denih.gov

The composition and structure of the cuticular wax layer are critical for its function in restricting non-stomatal water loss, a process known as cuticular transpiration. researchgate.netufl.edu The long hydrocarbon chains of fatty acids like this compound contribute to the formation of a highly hydrophobic and impermeable barrier. mdpi.com This barrier is essential for plant survival, particularly in arid environments, as it helps to conserve water. researchgate.net The amount and composition of cuticular waxes can influence the rate of transpiration; a thicker or more robust wax layer generally leads to lower rates of water loss. ufl.edu

| Component of Plant Cuticular Wax | Primary Function | Relevance of VLCFAs (like this compound) |

|---|---|---|

| Very-Long-Chain Fatty Acids | Building blocks for other wax components; contribute to hydrophobicity. | Serve as the direct precursors for the synthesis of other wax constituents. nih.gov |

| Alkanes | Primary barrier to water diffusion. | Derived from VLCFAs through a decarbonylation pathway. |

| Primary Alcohols | Contribute to the structural integrity of the wax layer. | Synthesized from VLCFAs via a reduction pathway. uni-goettingen.de |

| Wax Esters | Increase the crystallinity and hardness of the wax. | Formed by the esterification of a VLCFA with a long-chain alcohol. |

| Triterpenoids | Provide structural rigidity and other protective functions. | Not directly derived from VLCFAs, but are a major component in the cuticular wax of some species. mdpi.com |

Contribution to Specialized Lipid Structures (e.g., Sphingolipids, Myelin)

Ecological and Inter-Species Interactions

This compound, a very-long-chain saturated fatty acid with the chemical formula C39H78O2, is involved in a variety of ecological and inter-species interactions, primarily through its presence in the natural world. wikipedia.org

Role in Plant-Environment Interactions

This compound is a component of plant epicuticular wax, which forms a protective layer on the surface of leaves and fruits. si.eduapsnet.org This wax serves as a physical barrier, defending the plant against a range of environmental stressors.

The primary functions of this protective layer include:

Defense against pathogens: The waxy coating on plants, which can contain this compound, acts as a first line of defense against bacteria, fungi, and other pathogens by preventing them from entering the plant tissue. numberanalytics.comthescipub.com

Protection from environmental stress: This layer also helps to reduce water loss and protects the plant from UV radiation and other physical damage. thescipub.com

Table 1: Examples of Compounds in Plant Epicuticular Wax This table is for illustrative purposes and includes compounds that are commonly found alongside very-long-chain fatty acids like this compound.

| Compound Class | Examples | General Function in Plants |

|---|---|---|

| Very-Long-Chain Fatty Acids | This compound, Hexadecanoic acid | Structural components of the cuticle, energy storage |

| Alkanes | Hentriacontane, Tritriacontane | Water repellency, protection against non-covalent stress |

| Primary Alcohols | Triacontanol | Component of cutin and suberin biosynthesis |

| Triterpenoids | Ursolic acid, Lupeol | Defense against herbivores and pathogens, structural support |

Microbial-Host Interactions and Metabolite Influence (Non-Human Models)

The influence of fatty acids on host physiology and microbial interactions is a significant area of research. While direct studies on this compound are limited, research on other fatty acids provides a framework for understanding potential roles.

The nematode Caenorhabditis elegans is a widely used model organism for studying the effects of nutrients on lifespan and health. Studies have shown that various fatty acids can significantly impact the physiology of C. elegans. For example, supplementation with certain amino acids and fatty acids has been shown to extend lifespan. nih.gov Specifically, some long-chain fatty acids have been found to initiate postembryonic development in starved C. elegans. plos.org However, the specific effects of this compound on the physiology or lifespan of C. elegans have not been detailed in the available research. The balance of saturated and unsaturated fatty acids is crucial for the organism, with complex regulatory pathways in place to maintain optimal composition. plos.org

Table 2: Major Fatty Acids in Goat Muscle Lipids

| Fatty Acid | Type | General Percentage Range |

|---|---|---|

| Oleic acid (C18:1) | Monounsaturated | 28% - 50% |

| Palmitic acid (C16:0) | Saturated | 15% - 31% |

| Stearic acid (C18:0) | Saturated | 6% - 17% |

| Linoleic acid (C18:2) | Polyunsaturated | 4% - 15% |

The gut microbiota produces short-chain fatty acids (SCFAs), such as acetate, propionate (B1217596), and butyrate, through the fermentation of dietary fibers. wikipedia.orgnih.gov These SCFAs are crucial for maintaining gut homeostasis, serving as an energy source for colon cells, and influencing the host's immune system and metabolism. nih.govmdpi.comnih.govfrontiersin.orgscienceopen.com this compound is a very-long-chain fatty acid and is not produced by gut microbiota fermentation. wikipedia.org There is no direct evidence to suggest that this compound plays a role in the regulation of gut microbiota homeostasis or the production of SCFAs. The balance of the gut microbial ecosystem is influenced by diet and can, in turn, affect the host's health. nih.govfrontiersin.org

Plants have evolved complex defense mechanisms against pathogens like the bacterium Xanthomonas oryzae. These defenses include the production of a variety of secondary metabolites with antimicrobial properties, such as alkaloids, flavonoids, and various fatty acids. frontiersin.orgnih.govnih.govresearchgate.net These compounds can act as deterrents or toxins to invading pathogens. researchgate.net While fatty acids, in general, are known to possess antimicrobial activities, specific research detailing the role of this compound in providing resistance against Xanthomonas oryzae is not available. The protective waxy layer of plants, which contains very-long-chain fatty acids, does provide a physical barrier against such infections. thescipub.com

Regulation of Gut Microbiota Homeostasis (e.g., Short-Chain Fatty Acids)

This compound and Its Derivatives in Experimental Models (Non-Human Organisms)

Investigation in Animal Models (e.g., Rodent Studies on Specific Metabolite Effects)

While direct studies on this compound in rodent models are not extensively documented in the provided results, research on other fatty acids and their derivatives provides a framework for understanding their potential physiological impacts. For instance, studies in mice have explored the effects of various fatty acids on metabolic health, endurance, and neurological conditions.

One study investigated the cardioprotective and anti-depressive effects of dichloromethane (B109758) fractions from Morus macroura in a rat model of post-myocardial infarction depression. rsc.orgresearchgate.net The analysis of these fractions revealed the presence of this compound, among other compounds. rsc.org The treated rats showed reduced cardiac biomarkers and anxiety-like behavior, along with an increase in brain defense systems. rsc.orgresearchgate.net This suggests a potential role for the collective metabolites, including this compound, in these therapeutic effects. rsc.org

In other rodent studies, different fatty acids have demonstrated significant biological activities. For example, hexanoic acid was found to improve metabolic health in mice on a high-fat diet by preventing weight gain and fat accumulation. biorxiv.org Similarly, octanoic acid supplementation in mice led to improved endurance capacity and mitochondrial biogenesis in skeletal muscle. mdpi.com Furthermore, research on linoleic acid in a rat model of Parkinsonism indicated its potential to improve sensory and motor functions. ajol.info These studies on various fatty acids highlight the diverse and significant roles these molecules can play in animal physiology.

Table 1: Effects of Fatty Acids and Their Derivatives in Rodent Models

| Fatty Acid/Derivative | Animal Model | Key Findings |

| Dichloromethane fractions containing this compound | Rat | Exhibited cardioprotective and anti-depressive effects in a post-myocardial infarction depression model. rsc.orgresearchgate.net |

| Hexanoic acid | Mouse | Prevented high-fat diet-induced obesity and fat accumulation. biorxiv.org |

| Octanoic acid | Mouse | Improved endurance capacity and stimulated mitochondrial biogenesis in skeletal muscle. mdpi.com |

| Linoleic acid | Rat | Attenuated behavioral deficits in a Parkinsonism model. ajol.info |

| Nitro-fatty acids (e.g., OA-NO2) | Mouse | Provided protection against myocardial ischemia-reperfusion injury. nih.gov |

| Short-chain fatty acid derivatives | Mouse | Stimulated hematopoietic cell growth and γ-globin expression. nih.gov |

| Conjugated linoleic acid (CLA) | Rabbit, Hamster, Mouse | Investigated for its potential to modify atherosclerosis. umg.edu.pl |

| Protocatechuic acid derivatives | Rat | Showed protective effects against oxidative damage. redalyc.org |

Studies in Microbial Systems (e.g., Antibiotic Sensitivity)

The investigation of fatty acids and their derivatives in microbial systems often involves assessing their antimicrobial properties and the antibiotic susceptibility of various microorganisms. While specific studies focusing on the antibiotic sensitivity related to this compound were not found, broader research provides insights into the interactions between fatty acids and microbes.

For instance, a study on myristic acid derivatives demonstrated their potential as antifungal agents by targeting N-Myristoyltransferase (NMT), an essential enzyme in fungi. mdpi.com Several of these derivatives showed significant inhibitory activity against Candida albicans and Aspergillus niger. mdpi.com This highlights the potential for developing novel antimicrobial agents based on fatty acid structures.

Furthermore, studies on lactic acid bacteria isolated from fermented foods have evaluated their resistance and susceptibility to various antibiotics. researchgate.net This type of research is crucial for understanding the intrinsic resistance of beneficial microbes and for the safe application of these microbes in the food and pharmaceutical industries. researchgate.net The evaluation of antibiotic resistance mechanisms in Gram-negative bacteria often involves studying efflux pumps, which can extrude a wide range of compounds, including potentially some fatty acids. mdpi.com

Table 2: Research on Fatty Acids and Antibiotic Sensitivity in Microbial Systems

| Subject of Study | Key Findings |

| Myristic acid derivatives | Showed promising antifungal activity against Candida albicans and Aspergillus niger by inhibiting N-Myristoyltransferase. mdpi.com |

| Lactic acid bacteria from fermented fish | Exhibited resistance to several antibiotics, including streptomycin (B1217042) and neomycin, but were susceptible to others like penicillin G and erythromycin. researchgate.net |

| Bacteroides fragilis group isolates | Showed increasing resistance over 20 years to antibiotics such as ampicillin, cefoxitin, and clindamycin. nih.gov |

| Salmonella and Campylobacter from retail chicken | A high percentage of isolates showed resistance to at least one antibiotic, with tetracycline (B611298) and nalidixic acid being common. nih.gov |

Research in Plant Physiology and Development

In the realm of plant science, fatty acids and their derivatives are fundamental components of cellular structures and play crucial roles in various physiological and developmental processes. researchgate.netrsc.org While specific research on this compound's role in plant physiology is not detailed in the provided results, the general importance of fatty acids is well-established.

Fatty acids are the building blocks of lipids that form cellular membranes, influencing their fluidity and function. rsc.org They are also precursors for a vast array of signaling molecules and secondary metabolites that are vital for plant growth, development, and defense against environmental stresses. nih.govnih.gov For example, amino acids, for which fatty acid metabolism provides energy and carbon skeletons, are central to protein synthesis and stress responses. nih.gov

Phytohormones like abscisic acid, which regulate crucial processes such as seed germination and stomatal closure, are also linked to lipid metabolism. nih.gov Research into the biosynthesis of various plant compounds often involves understanding the intricate pathways that utilize fatty acid-derived precursors. google.com The diversity in fatty acid chain length and saturation degree contributes to the functional diversity of the molecules they form, which is essential for the plant's adaptation to different environmental conditions. rsc.org

Table 3: General Roles of Fatty Acids in Plant Physiology

| Aspect of Plant Physiology | Role of Fatty Acids |

| Cellular Structure | Key components of phospholipids and glycolipids in cell membranes, influencing membrane fluidity. rsc.org |

| Energy Storage | Stored in the form of oils (triacylglycerols), particularly in seeds, to provide energy for germination. |

| Precursors for Biomolecules | Serve as precursors for the synthesis of various signaling molecules, phytohormones, and secondary metabolites. nih.govnih.gov |

| Plant Development | Involved in processes such as cell division, expansion, and differentiation. researchgate.netoup.com |

| Stress Response | Play a role in the plant's response to both biotic and abiotic stresses through the synthesis of defense compounds. nih.gov |

Derivatives and Analogs of Nonatriacontanoic Acid: Synthesis and Research Applications

Chemical Modification Strategies for Nonatriacontanoic Acid

The long carbon chain of this compound provides a scaffold that can be chemically modified to create a variety of functionalized molecules. Standard organic synthesis techniques are employed to alter the carboxylic acid head group or modify the hydrocarbon tail, yielding derivatives with tailored properties for specific research applications.

The synthesis of derivatives such as esters and amides from fatty acids is a well-established area of organic chemistry. csic.es These reactions typically involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: Esters of this compound can be synthesized through the reaction of the fatty acid with an alcohol in the presence of an acid catalyst. csic.es This process, known as Fischer esterification, is a common method for producing fatty acid esters. Alternatively, the fatty acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the corresponding ester. csic.es

Amidation: The formation of amides requires reacting the fatty acid with an amine. csic.es Direct reaction is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the synthesis usually proceeds by first converting the fatty acid to a more reactive intermediate, such as an acyl chloride or by using coupling agents. csic.esorganic-chemistry.org In recent years, catalytic methods have been developed to facilitate the direct amidation of fatty acids with amines under milder conditions. csic.es These methods can be applied to produce primary, secondary, or tertiary amides of this compound. rsc.org

A variety of functionalized derivatives can be created using these fundamental transformations. The choice of alcohol or amine dictates the properties of the resulting ester or amide, allowing for the synthesis of a diverse library of compounds for further investigation. nih.gov

Table 1: General Methods for Synthesizing Fatty Acid Esters and Amides

| Derivative Type | General Reaction | Reagents & Conditions | Application |

| Esters | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄), heat; or conversion to acyl chloride (e.g., with SOCl₂) followed by alcohol addition. csic.es | Creates less polar derivatives for various applications, including biochemical probes and material science. csic.esvliz.be |

| Amides | Carboxylic Acid + Amine | Often requires conversion of the carboxylic acid to a more reactive form (e.g., acyl chloride) or use of a catalyst to overcome stable salt formation. csic.esorganic-chemistry.org | Produces derivatives with different polarity and hydrogen-bonding capabilities, studied for biological activities. nih.govmdpi.comnih.gov |

Creation of Chemically Modified Analogs for Specific Research Probes (e.g., Carbocyclic Derivatives)

Beyond simple derivatization of the carboxyl group, the long hydrocarbon chain of this compound can be modified to create structural analogs for use as research probes. These synthetic analogs are designed to mimic the natural fatty acid while incorporating specific features, such as isotopic labels or altered structures, to investigate metabolic pathways and biological functions.

For example, researchers have synthesized very-long-chain polyunsaturated fatty acid (VLC-PUFA) analogs incorporating deuterium (B1214612) labels. rsc.org This isotopic labeling allows the fatty acid to be traced and its uptake and metabolism within biological systems, such as mouse retinal tissue, to be studied without altering its fundamental chemical properties. rsc.org The synthesis of such molecules is often complex, involving multi-step pathways that couple saturated and polyunsaturated precursors. rsc.org

Other modifications include the stereoselective synthesis of dienoic acids with specific double bond geometries (Z-alkenyl moieties). researchgate.net These unusual fatty acid analogs have been created to study their effects on neuronal cells, demonstrating that specific structural features are crucial for biological activity. researchgate.net Although not specifically documented for this compound, these synthetic strategies illustrate how VLCFAs can be systematically modified to produce advanced biochemical tools for targeted research.

Exploration of Biological Activities of Derivatives in Non-Human Models

Derivatives of long-chain and very-long-chain fatty acids are frequently evaluated in non-human models to determine their biological effects. These studies range from cellular assays that pinpoint molecular interactions to tests in whole organisms that assess antimicrobial properties.

Fatty acid analogs are valuable tools for studying enzyme function and are often investigated as potential enzyme inhibitors. nih.govuludag.edu.tr A key target for fatty acid derivatives is the enzyme N-myristoyltransferase (NMT), which is crucial for the survival of certain fungi and parasites. mdpi.comnih.gov NMT attaches myristic acid (a 14-carbon fatty acid) to proteins, a process vital for protein function and localization. mdpi.comfrontiersin.org

Researchers synthesize analogs of myristic acid to compete with the natural substrate and inhibit NMT. mdpi.comresearchgate.net These analogs, such as 2-hydroxymyristic acid, can be metabolically activated within cells to become potent inhibitors of the enzyme. frontiersin.org The inhibitory activity of these derivatives disrupts protein function, leading to the inhibition of fungal growth. mdpi.com While these studies focus on 14-carbon fatty acid analogs, the principle of using modified fatty acids to probe and inhibit enzyme activity is a widespread strategy in biochemical research. nih.govscispace.com

Table 2: Examples of Enzyme Inhibition by Fatty Acid Derivatives in Cellular Assays

| Fatty Acid Derivative/Analog | Target Enzyme | Type of Inhibition | Research Focus |

| Myristic Acid Analogs | N-myristoyltransferase (NMT) | Competitive inhibition, interrupting protein myristoylation. mdpi.comscispace.com | Antifungal agent development. mdpi.comnih.gov |

| 2-Hydroxymyristic Acid | N-myristoyltransferase (NMT) | Inhibits NMT after cellular activation, suppressing protein myristoylation. frontiersin.org | Investigating the role of myristoylation in cellular processes. frontiersin.org |